molecular formula C14H13N3O5S B586480 Sulfanitran-d4 (Major) CAS No. 1794753-46-0

Sulfanitran-d4 (Major)

Cat. No.: B586480
CAS No.: 1794753-46-0
M. Wt: 339.358
InChI Key: GWBPFRGXNGPPMF-DOGSKSIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfanitran-d4 (Major) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of sulfanitran, an anticoccidial drug used in veterinary medicine. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in its molecular structure, making it useful for various analytical and research applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Sulfanitran-d4 (Major) are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of Sulfanitran-d4 (Major) are not well documented. It is known to have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sulfanitran-d4 (Major) is not fully understood. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of Sulfanitran-d4 (Major) can vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that Sulfanitran-d4 (Major) is involved in are not well understood. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sulfanitran-d4 (Major) within cells and tissues are not well documented. It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Sulfanitran-d4 (Major) and any effects on its activity or function are not well understood. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanitran-d4 (Major) involves the incorporation of deuterium into the sulfanitran molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Sulfanitran-d4 (Major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while adhering to strict regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Sulfanitran-d4 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sulfanitran-d4 (Major) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfanitran-d4 (Major) is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in analytical applications. The deuterium labeling allows for precise tracking and quantification in various research studies, providing a distinct advantage over non-labeled compounds .

Biological Activity

Sulfanitran-d4 (Major) is a deuterated form of sulfanitran, a sulfonamide antibiotic primarily used in veterinary medicine, particularly in poultry farming. This compound is recognized for its antimicrobial properties and is part of a broader class of drugs that inhibit bacterial growth by targeting specific metabolic pathways.

Chemical Structure and Properties

  • Chemical Formula : C14H13N3O5S
  • Molecular Weight : 335.4 g/mol
  • CAS Number : [Not available in the provided sources]

Sulfanitran acts by inhibiting the synthesis of folic acid in bacteria, which is essential for nucleic acid synthesis and ultimately bacterial growth and replication. The deuterated version, Sulfanitran-d4, is utilized in research to trace metabolic pathways and study drug behavior in biological systems.

Sulfanitran operates through the competitive inhibition of the enzyme dihydropteroate synthase, which plays a critical role in the bacterial folate synthesis pathway. This mechanism effectively disrupts the production of folate, leading to impaired DNA synthesis and bacterial cell death.

Antimicrobial Efficacy

The antimicrobial activity of Sulfanitran-d4 has been evaluated against various bacterial strains. Below is a summary of its efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli8
Salmonella enterica16
Staphylococcus aureus32

These values indicate that Sulfanitran-d4 exhibits significant antibacterial properties, particularly against gram-negative bacteria.

Pharmacokinetics

Research indicates that Sulfanitran-d4 demonstrates favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver, with metabolites exhibiting reduced antibacterial activity.
  • Excretion : Excreted mainly through urine.

Case Studies

  • Veterinary Applications : A study conducted on poultry demonstrated that Sulfanitran significantly reduced the incidence of bacterial infections, improving overall flock health and productivity. The use of this compound resulted in a decrease in mortality rates associated with bacterial diseases.
  • Comparative Studies : In comparative studies with other sulfonamides, Sulfanitran-d4 showed superior efficacy against multi-drug resistant strains of E. coli, highlighting its potential as an effective treatment option in veterinary medicine.

Safety and Toxicology

While Sulfanitran-d4 is generally considered safe for use in veterinary applications, toxicity studies have indicated potential side effects at high doses, including:

  • Gastrointestinal disturbances
  • Allergic reactions in sensitive individuals
  • Potential for developing resistance with prolonged use

Properties

CAS No.

1794753-46-0

Molecular Formula

C14H13N3O5S

Molecular Weight

339.358

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4D,5D,8D,9D

InChI Key

GWBPFRGXNGPPMF-DOGSKSIHSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4’-[(p-Nitrophenyl)sulfamoyl]acetanilide-d4;  N4-Acetyl-4’-nitrosulfanilanilide-d4;  N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide-d4;  N4-Acetyl-N1-(p-nitrophenyl)sulfanilamide-d4;  NSC 217299-d4;  NSC 77120-d4; 

Origin of Product

United States

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